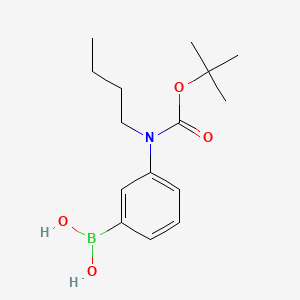

3-(N-Boc-N-丁基氨基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

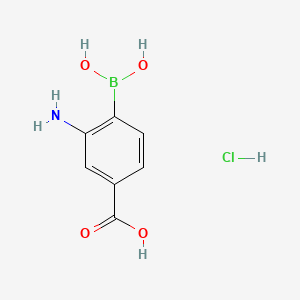

3-(N-Boc-N-butylamino)phenylboronic acid is a chemical compound with the molecular formula C15H24BNO4 and a molecular weight of 293.17 . It is also known as N-(3-Borylphenyl)-N-butyl-C-(1,1-dimethylethyl)ester Carbamic Acid . This compound is a versatile material used in scientific research due to its unique properties and structure.

Molecular Structure Analysis

The molecular structure of 3-(N-Boc-N-butylamino)phenylboronic acid is characterized by a boronic acid group attached to a phenyl ring, which is further connected to a butylamino group . The compound has a complexity of 330 and a covalently-bonded unit count of 1 .Chemical Reactions Analysis

While specific chemical reactions involving 3-(N-Boc-N-butylamino)phenylboronic acid are not detailed, it is known that phenylboronic acid can selectively recognize cis-diol containing molecules (e.g., nucleosides, catechols, saccharides, and glycoproteins) through a reversible covalent reaction .Physical And Chemical Properties Analysis

3-(N-Boc-N-butylamino)phenylboronic acid is a solid substance . It has a melting point of 168 °C (dec.) (lit.) . The compound is also characterized by a topological polar surface area of 70Ų .科学研究应用

- Phenylboronic acid pinacol ester (PBAP) has been employed in designing ROS-responsive drug delivery systems . Researchers have structurally modified hyaluronic acid (HA) with PBAP to create a system that releases drugs (such as curcumin) specifically in response to reactive oxygen species (ROS) levels . This approach holds promise for targeted therapies, including treatments for periodontitis.

- PBAP-functionalized materials have shown antimicrobial efficacy. For instance, one study synthesized phenylboronic acid-functionalized particles that exhibited high binding affinity for adenosine and catechol. These materials could be useful in developing antimicrobial coatings or wound dressings .

Drug Delivery Systems

Antimicrobial Agents

作用机制

Target of Action

The primary target of 3-(N-Boc-N-butylamino)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as 3-(N-Boc-N-butylamino)phenylboronic acid) transfers an organic group to a transition metal (like palladium), forming a new metal-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The 3-(N-Boc-N-butylamino)phenylboronic acid plays a crucial role in the transmetalation step, where it transfers an organic group to palladium .

Result of Action

The result of the action of 3-(N-Boc-N-butylamino)phenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of 3-(N-Boc-N-butylamino)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups

安全和危害

Phenylboronic acid, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

未来方向

属性

IUPAC Name |

[3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-5-6-10-17(14(18)21-15(2,3)4)13-9-7-8-12(11-13)16(19)20/h7-9,11,19-20H,5-6,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGLYYWIKQFCSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(CCCC)C(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201225 |

Source

|

| Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-Boc-N-butylamino)phenylboronic acid | |

CAS RN |

925932-71-4 |

Source

|

| Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925932-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

Methanone](/img/structure/B581994.png)

![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)